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Compound of Interest

Compound Name: Stigmasta-3,5-dien-7-one

Cat. No.: B1252272

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Stigmasta-3,5-
dien-7-one, a naturally occurring steroidal ketone. The interpretation of its Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its
identification, characterization, and utilization in research and drug development.

Molecular Structure

Stigmasta-3,5-dien-7-one possesses a tetracyclic steroid core with a conjugated system
comprising a ketone at the C-7 position and double bonds at the C-3 and C-5 positions. Its
molecular formula is C29H460, with a molecular weight of approximately 410.67 g/mol .[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Stigmasta-3,5-dien-7-one.
While a complete experimental dataset for this specific molecule is not readily available in all
public databases, the provided data is a combination of available information and predicted
values based on closely related compounds and established spectroscopic principles.

Mass Spectrometry (MS) Data

The mass spectrum of Stigmasta-3,5-dien-7-one provides critical information about its
molecular weight and fragmentation pattern, aiding in its structural elucidation.
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Property Value Reference
Molecular Formula C29H460 [1]
Molecular Weight 410.7 g/mol [1]

Major Mass Peaks (m/z)

Molecular lon [M]* 410 [1]
Peak 2 187 [1]
Peak 3 174 [1]

'H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The *H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The following are predicted chemical shifts (d) in ppm, relative to TMS
(Tetramethylsilane), based on analogous steroid structures.

Predicted Chemical Shift

Proton Assignment Multiplicity
(5, ppm)

H-3 6.0-6.2 d

H-4 54-56 d

H-6 5.6-5.8 S

H-18 (CHs) 0.6-0.8 s

H-19 (CHs) 1.1-1.3 s

H-21 (CHs) 0.9-1.0 d

H-26/H-27 (CHs) 0.8-0.9 d, d

H-29 (CHs) 0.8-0.9 t

3C Nuclear Magnetic Resonance (NMR) Data (Predicted)
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The 3C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted chemical shifts are provided below.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-3 123 - 125
C-4 127 - 129
C-5 162 - 164
C-6 123 - 125
C-7 (C=0) 199 - 202
C-10 38-40
C-13 42 - 44
C-18 (CHs) 12 - 14
C-19 (CHs) 18- 20
C-21 (CHs) 18 - 20
C-26 (CHs) 19 -21
C-27 (CHs) 19-21
C-29 (CHs) 11-13

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum indicates the presence of specific functional groups.

Functional Group Expected Absorption Band (cm™?)
C=0 (0,B-unsaturated ketone) 1660 - 1685
C=C (conjugated alkene) 1600 - 1640
C-H (sp? hybridized) 3000 - 3100
C-H (sp?® hybridized) 2850 - 3000
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Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility
and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Stigmasta-3,5-dien-7-one in approximately 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, deuterated chloroform) in a standard 5 mm
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e 'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or
32) should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction using appropriate NMR software.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. For a steroid like Stigmasta-3,5-dien-7-one, Electron lonization (El) or
Electrospray lonization (ESI) can be used. For El, a direct insertion probe or a gas
chromatograph (GC-MS) can be employed. For ESI, the sample is typically dissolved in a
suitable solvent (e.g., methanol or acetonitrile) and introduced via liquid chromatography
(LC-MS).

« lonization: In EI mode, the sample is bombarded with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation. In ESI mode, a high voltage is applied to the
liquid sample to create an aerosol of charged droplets.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1252272?utm_src=pdf-body
https://www.benchchem.com/product/b1252272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample using a suitable technique. For a solid sample like
Stigmasta-3,5-dien-7-one, the KBr (potassium bromide) pellet method is common. Mix a
small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it
into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the
sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate.

Spectrum Acquisition: Place the sample in the beam of an FTIR (Fourier Transform Infrared)
spectrometer.

Data Collection: Record the interferogram and perform a Fourier transform to obtain the
infrared spectrum, which plots absorbance or transmittance as a function of wavenumber
(cm~1). Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm~1).

Visualization of Interpretation Workflow and
Structural Correlations

The following diagrams illustrate the logical flow of spectroscopic data interpretation and the

relationship between the structure of Stigmasta-3,5-dien-7-one and its expected

spectroscopic signals.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Structural Features and Spectroscopic Signals

Stigmasta-3,5-dien-7-one Structure
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IR: C=0 stretch (~1675 cm~?) 1H NMR: Olefinic protons (d 5.4-6.2)
C=C stretch (~1620 cm~) 13C NMR: C=0 (3 ~200), C=C (5 123-164)

MS: Molecular lon at m/z 410
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Caption: Correlation of Structure to Spectroscopic Signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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